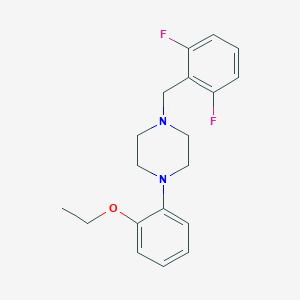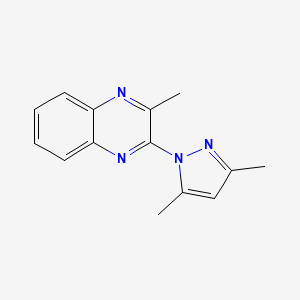
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline, also known as CDMQ, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a quinoline derivative and has been found to have potential applications in various areas of research.
作用机制
The mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has been found to have various biochemical and physiological effects. Studies have shown that 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline inhibits the activity of certain enzymes that are involved in the inflammatory response. 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline is that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
未来方向
There are many potential future directions for research involving 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline. One area of research that has shown promise is the use of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline in the development of new cancer treatments. Further studies are needed to fully understand the mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline and to determine its potential applications in other areas of research.
In conclusion, 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline is a chemical compound that has shown potential applications in various areas of scientific research. Its mechanism of action involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Further studies are needed to fully understand the properties and potential applications of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline.
合成方法
The synthesis of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methyl-4-chloroquinoline with acetylene gas to produce 2-methyl-4-chloro-3-ethynylquinoline. This compound is then reacted with 3,3-dichloropropene in the presence of a palladium catalyst to produce 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline.
科学研究应用
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has shown potential applications in various areas of scientific research. One area of research where 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has been studied is in the field of cancer research. Studies have shown that 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
属性
IUPAC Name |
4-chloro-3-(3,3-dichloroprop-2-enyl)-6-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c1-8-10(4-6-13(15)16)14(17)11-7-9(19-2)3-5-12(11)18-8/h3,5-7H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHARKHZGPERLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)



![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)



![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)


![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)

![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)